

Dehydro Isradipine chemical structure and properties

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Compound of Interest		
Compound Name:	Dehydro Isradipine	
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Dehydro Isradipine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Isradipine, the primary pyridine metabolite of the potent L-type calcium channel blocker Isradipine, represents a critical molecule in understanding the pharmacokinetics and metabolism of its parent compound. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **Dehydro Isradipine**. Detailed experimental protocols for its conceptual synthesis and relevant signaling pathways are also presented to support further research and development in cardiovascular pharmacology.

Chemical Structure and Identification

Dehydro Isradipine is the aromatized pyridine analogue of Isradipine, formed through the in vivo oxidation of the dihydropyridine ring. This conversion is a major metabolic pathway for Isradipine.

Chemical Name: 3,5-Pyridinedicarboxylic acid, 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-, methyl 1-methylethyl ester[1] CAS Number: 116169-18-7[1][2] Molecular Formula: $C_{19}H_{19}N_3O_5[1][2]$



The structural difference between Isradipine and **Dehydro Isradipine** lies in the central ring system. Isradipine possesses a 1,4-dihydropyridine ring, which is essential for its calcium channel blocking activity. In **Dehydro Isradipine**, this ring is oxidized to a pyridine ring, leading to a planar aromatic system and a significant alteration in its three-dimensional structure and electronic properties.

Chemical Structure of Dehydro Isradipine

Figure 1. Chemical Structure of Dehydro Isradipine.

Physicochemical Properties

The physicochemical properties of **Dehydro Isradipine** are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

Property	Value	Reference
Molecular Weight	369.37 g/mol	[2][3]
Physical Description	Pale Yellow Solid	[3]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	[3]

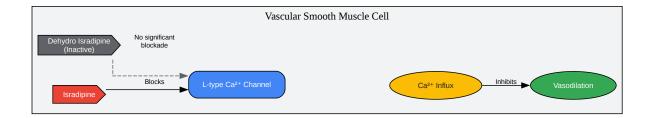
Note: Further quantitative data such as melting point, boiling point, and pKa are not readily available in the public domain and would require experimental determination.

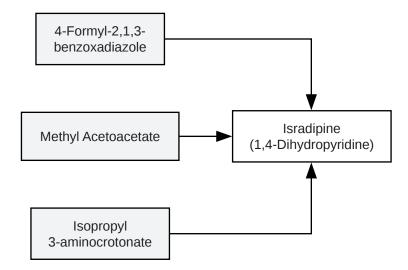
Biological Activity and Signaling Pathways

Isradipine exerts its therapeutic effect by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The 1,4-dihydropyridine structure is a key pharmacophore for this activity. The metabolic conversion of Isradipine to **Dehydro Isradipine** results in a loss of this critical structural feature. Consequently, **Dehydro Isradipine** is considered a pharmacologically inactive metabolite.[4] This inactivation is a common metabolic fate for dihydropyridine-based drugs.

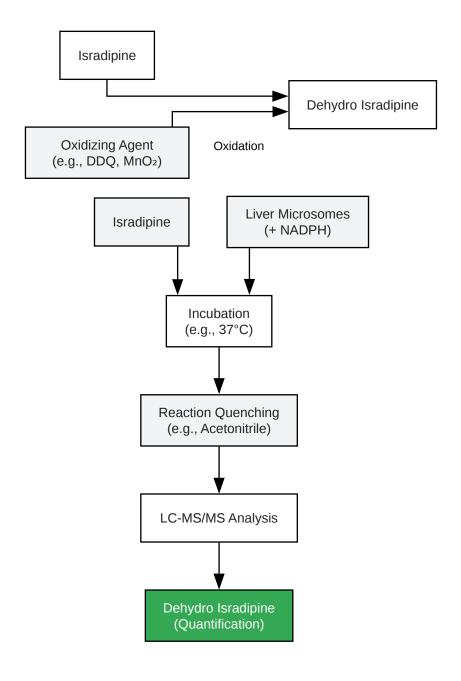


The signaling pathway of Isradipine, which is abrogated in **Dehydro Isradipine**, is depicted below.









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